molecular formula C18H13BrO5 B3632939 (4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate

(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate

Cat. No.: B3632939
M. Wt: 389.2 g/mol
InChI Key: SEQBBBMSIPKBCL-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Future Directions

The study of coumarin derivatives is a very active area of research due to their wide range of biological activities. Future research could potentially focus on synthesizing new derivatives and studying their properties and biological activities .

Mechanism of Action

Target of Action

The primary target of 4-methyl-2-oxo-2H-chromen-6-yl (4-bromophenoxy)acetate is cellulose, a biopolymer . The compound is used to modify cellulose, creating water-soluble polyelectrolytes decorated with photochemically active chromene moieties .

Mode of Action

The compound interacts with its target through a process of esterification . This involves the activation of the carboxylic acid group in the compound with N,N’-carbonyldiimidazole, followed by a reaction with cellulose . The result is a cellulose derivative decorated with chromene moieties .

Biochemical Pathways

The compound’s photoactive properties suggest it may influence light-sensitive biological processes . The light-triggered photodimerization of the chromene moieties in the modified cellulose is of particular interest .

Pharmacokinetics

Its water solubility suggests it could have good bioavailability .

Result of Action

The primary result of the compound’s action is the creation of photoactive cellulose derivatives . These derivatives can undergo light-triggered photodimerization, which may be used to control the properties of the new polysaccharide derivatives . This makes them of interest in the design of smart materials .

Action Environment

Environmental factors such as light exposure can influence the compound’s action, efficacy, and stability . For instance, the light-triggered photodimerization of the chromene moieties in the modified cellulose is a key aspect of the compound’s functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl acetate with 4-bromophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium-based catalysts, which facilitate the coupling reaction between the chromen derivative and the bromophenol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized chromen derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups.

Scientific Research Applications

(4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A similar compound with a furochromen structure.

    4-Methyl-2-oxo-2H-chromen-6-yl acetate: A precursor in the synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate.

Uniqueness

This compound is unique due to its specific combination of a chromen core with a bromophenoxyacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4-methyl-2-oxochromen-6-yl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-11-8-17(20)24-16-7-6-14(9-15(11)16)23-18(21)10-22-13-4-2-12(19)3-5-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQBBBMSIPKBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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